molecular formula C7H12O2 B8524336 4,5-Dihydro-3-isopropylfuran-2(3H)-one

4,5-Dihydro-3-isopropylfuran-2(3H)-one

Cat. No.: B8524336
M. Wt: 128.17 g/mol
InChI Key: DIJBVDNZHHSFOY-UHFFFAOYSA-N
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Description

4,5-Dihydro-3-isopropylfuran-2(3H)-one is a lactone derivative featuring a partially saturated furan ring (dihydrofuran) with an isopropyl substituent at the C3 position and a ketone group at C2. This structure places it within the broader class of dihydrofuran-2(3H)-ones, which are notable for their applications in flavors, fragrances, and pharmaceutical intermediates.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)6-3-4-9-7(6)8/h5-6H,3-4H2,1-2H3

InChI Key

DIJBVDNZHHSFOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 4,5-Dihydro-3-isopropylfuran-2(3H)-one with two related dihydrofuran derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₇H₁₀O₂ 142.15 Isopropyl at C3 Likely used in fragrances or as a pharmaceutical intermediate (inferred from analogs)
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran C₂₂H₁₈Br₂O 466.19 Br at C3/C4; phenyl at C2/C5 Crystalline material with Br⋯Br contacts; studied for supramolecular interactions in materials science
4,5-Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]-2(3H)-furanone C₁₄H₂₂O₂ 222.32 Cyclohexenylpropyl at C5 Higher lipophilicity; potential fragrance component or synthetic intermediate

Key Observations:

  • Substituent Effects : The isopropyl group in the target compound offers moderate steric bulk compared to the bromine/phenyl groups in the dibromo derivative or the bulky cyclohexenylpropyl group in the C5-substituted analog . These differences influence solubility, reactivity, and application.
  • Molecular Weight: The cyclohexenylpropyl-substituted furanone (222.32 g/mol) is significantly heavier than the target compound (142.15 g/mol), suggesting divergent physical properties such as melting point and volatility.

Reactivity and Functional Group Analysis

  • Ketone Reactivity : The ketone at C2 in this compound renders it susceptible to nucleophilic additions or reductions, similar to other lactones. This contrasts with the brominated dihydrofuran , where electrophilic aromatic substitution or halogen-specific reactions (e.g., Suzuki coupling) dominate.
  • Ring Saturation : Partial saturation in the furan ring enhances stability compared to fully unsaturated furans, but reduces aromaticity, affecting electronic properties.

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